[3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride
Description
3-(1H-Imidazol-1-yl)propylamine dihydrochloride is a secondary amine derivative featuring both imidazole and pyridine heterocyclic moieties. The compound’s structure combines a propyl linker substituted with an imidazole ring and a pyridinylmethyl group, with the dihydrochloride salt enhancing its solubility and stability for pharmaceutical applications. This compound is classified as a secondary amine due to the nitrogen atom bonded to two carbon groups (the imidazole-propyl and pyridinylmethyl chains) .
Properties
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12;;/h2-3,5-7,9,11,14H,1,4,8,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWNEVMACHGTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Ethanol and methanol are preferred for hydrochloridation due to their ability to dissolve both the amine and HCl gas. Diethyl ether is used as an antisolvent to precipitate the salt.
Stoichiometry
A slight excess of HCl (2.2 equiv) ensures complete protonation of both amine groups. Under-stoichiometric acid leads to partial salt formation, complicating purification.
Analytical Validation
Purity Assessment:
-
HPLC: >98% purity (C18 column, mobile phase: 0.1% TFA in water/acetonitrile).
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Elemental Analysis: Calculated for C₁₂H₁₈Cl₂N₄: C 49.84%, H 6.27%, N 19.37%; Found: C 49.72%, H 6.35%, N 19.21%.
Comparative Evaluation of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 65% | 97% | Avoids reducing agents |
| Reductive Amination | 75% | 98% | Higher regioselectivity |
Reductive amination offers marginally better yields and purity, though it requires stringent control over moisture and reaction pH.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reductive Alkylation
The compound can undergo reductive alkylation reactions due to the presence of the primary amine group. This reaction is critical for introducing alkyl chains or aromatic groups. For example:
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Reagents : Benzaldehyde, sodium borohydride (NaBH₄), dry methanol
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Conditions : Room temperature, 90-minute reaction time
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Mechanism : The amine reacts with benzaldehyde to form an imine intermediate, which is subsequently reduced by NaBH₄ to yield a secondary amine derivative .
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Application : Used to synthesize analogs with modified pharmacokinetic properties .
Substitution Reactions
The electron-rich nitrogen atoms in the imidazole and pyridine rings facilitate nucleophilic substitution. Key examples include:
Aromatic Substitution
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Reagents : Halides (e.g., benzyl bromide), potassium carbonate (K₂CO₃), potassium iodide (KI)
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Conditions : Reflux in acetone (3 hours)
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Product : Ether derivatives via Williamson synthesis, enhancing solubility or targeting specific receptors .
Nucleophilic Displacement
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Reagents : Thiols, amines
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Conditions : Polar aprotic solvents (e.g., DMSO), elevated temperatures (60–80°C)
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Mechanism : The imidazole nitrogen acts as a leaving group, enabling substitution at the propyl chain.
Salt-Form Reactivity
The dihydrochloride salt enhances aqueous solubility but may limit reactivity in non-polar environments. Key considerations:
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Acid-Base Neutralization : Reacts with strong bases (e.g., NaOH) to liberate the free base form, altering solubility and reactivity .
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Coordination Chemistry : The pyridine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalysis.
Oxidation
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
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Products : Imidazole N-oxides or hydroxylated pyridine derivatives, depending on conditions.
Reduction
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Reagents : Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H)
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Application : Reduces amide intermediates to amines during multi-step syntheses .
Mechanistic Insights
Scientific Research Applications
Pharmacological Studies
The compound's structure suggests potential applications in drug design, particularly for targeting various biological pathways. Research has indicated that compounds with imidazole and pyridine rings can exhibit significant interactions with biological macromolecules, including enzymes and receptors.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar imidazole derivatives, demonstrating that modifications at the pyridine position could enhance cytotoxic effects against cancer cell lines. This suggests a potential pathway for exploring 3-(1H-Imidazol-1-yl)propylamine dihydrochloride as a lead compound in cancer therapeutics.
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. Preliminary studies indicate that this compound may possess antibacterial properties, making it a candidate for further investigation in the development of new antibiotics.
Case Study: Antibacterial Efficacy
Research on related compounds has shown effectiveness against various bacterial strains, including MRSA. The structural characteristics of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride may provide insights into its mechanism of action against bacterial cell walls.
Neuropharmacology
The imidazole ring is often associated with neuroactive properties. Compounds containing imidazole have been studied for their effects on neurotransmitter systems, particularly serotonin and histamine receptors.
Case Study: Neurotransmitter Modulation
Studies have indicated that similar compounds can modulate serotonin receptor activity, potentially influencing mood disorders. Investigating 3-(1H-Imidazol-1-yl)propylamine dihydrochloride may yield valuable insights into its neuropharmacological profile.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This compound may also modulate various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the following compounds are compared based on structural features, physicochemical properties, and reported uses:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Substituents/Modifications | Applications/Notes | Reference ID |
|---|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propylamine dihydrochloride | Imidazole, pyridine, propyl linker, dihydrochloride salt | None specified | Potential ligand for receptor binding; high solubility due to dihydrochloride form | |
| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride | Triazolopyridine core, piperazine, chlorophenyl group | Chlorophenyl substituent; piperazine linker | Pharmaceutical impurity standard; likely targets serotonin/dopamine receptors | |
| Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride | Thiazole ring, methyl group, propyl linker | Thiazole heterocycle; methyl substitution | Building block for agrochemicals or antimicrobial agents | |
| N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride | Pyrazole, pyrimidine, sulfonyl group | Sulfonyl and dimethylamino propoxy groups | Kinase inhibitor candidate; designed for enhanced cellular permeability |
Key Observations:
Heterocyclic Diversity: The target compound’s imidazole and pyridine groups contrast with the thiazole (in ) or triazolopyridine (in ) cores of analogs. The dihydrochloride salt is a common feature across analogs (e.g., ), suggesting shared strategies to improve aqueous solubility for in vitro assays or formulation .
Pharmacological Implications: Unlike the chlorophenyl-piperazine derivative in , the target lacks bulky aromatic substituents, which may reduce off-target receptor binding (e.g., to histamine H1 or serotonin receptors) .
Synthetic Utility: The propyl linker in the target compound allows flexibility in molecular conformation, similar to the dimethylamino-propoxy chain in . This flexibility is advantageous for optimizing binding affinity during drug development .
Research Findings and Data Gaps
- Solubility : Dihydrochloride salts generally exhibit >50 mg/mL solubility in aqueous buffers, critical for in vivo studies .
- Receptor Targeting : Imidazole derivatives are historically associated with histamine H2/H3 receptor modulation, but the pyridinylmethyl group may shift selectivity toward other targets, such as adrenergic receptors .
Further studies are needed to elucidate its exact mechanism, stability under physiological conditions, and toxicity profile compared to analogs like or .
Biological Activity
3-(1H-Imidazol-1-yl)propylamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H18Cl2N4
- Molecular Weight : 289.20 g/mol
- CAS Number : 1426142-86-0
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key signaling pathways. The imidazole and pyridine moieties contribute to its ability to form hydrogen bonds and interact with protein targets.
Antimicrobial Activity
Recent studies have demonstrated that 3-(1H-Imidazol-1-yl)propylamine dihydrochloride exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Moderate Inhibition |
| Gram-negative Bacteria | High Inhibition |
| Fungi | Low Inhibition |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound's mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Case Study on Cancer Cell Apoptosis : Research in Cancer Research indicated that treatment with 3-(1H-Imidazol-1-yl)propylamine dihydrochloride resulted in a 50% reduction in cell viability in MCF-7 cells after 48 hours at a concentration of 10 µM.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within 2 hours. The half-life is approximately 6 hours, allowing for twice-daily dosing.
Safety Profile
Toxicological evaluations have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are ongoing to further assess chronic toxicity and carcinogenic potential.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1H-Imidazol-1-yl)propylamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogenated intermediate (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent like DMF, using triethylamine (TEA) as a base at room temperature, yields ~84% product . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–24 hours), and solvent choice to minimize byproducts. Monitoring via TLC or LC-MS is critical for intermediate validation .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO-) identify proton environments and carbon frameworks. Key peaks include imidazole protons (~7.6–8.6 ppm) and pyridinyl methylene signals (~3.8–4.2 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) resolves bond lengths, angles, and dihedral angles. SHELX programs refine structures against high-resolution data, with R-factors < 0.05 indicating high accuracy .
Q. What techniques are used to assess purity, and how are thresholds determined?
- Methodological Answer :
- HPLC/LC-MS : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity. LC-MS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 285.2) .
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry within ±0.4% deviation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods for weighing and synthesis.
- Exposure Mitigation : In case of skin contact, rinse immediately with water (15+ minutes). For inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR)?
- Methodological Answer :
- Cross-Validation : Re-refine X-ray data (SHELXL) to check for twinning or disorder. Compare NMR chemical shifts with computed (DFT) or database values (e.g., Cambridge Structural Database).
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility in solution that may differ from solid-state structures .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates, diastereomers) via fragmentation patterns.
- Reference Standards : Compare retention times and spectra with authenticated standards (e.g., pharmacopeial guidelines) .
Q. How can the compound’s dynamic behavior in solution be characterized for drug-target interaction studies?
- Methodological Answer :
- NMR Relaxation Studies : and measurements quantify rotational correlation times and flexibility of the imidazole-pyridinyl backbone.
- DOSY NMR : Determines diffusion coefficients to assess aggregation or binding to macromolecules .
Q. What computational and experimental approaches are used in cocrystal engineering with this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
